molecular formula C22H17NOS B12002147 Carbamothioic acid, methyl-1-naphthalenyl-, O-2-naphthalenyl ester CAS No. 1049-15-6

Carbamothioic acid, methyl-1-naphthalenyl-, O-2-naphthalenyl ester

Cat. No.: B12002147
CAS No.: 1049-15-6
M. Wt: 343.4 g/mol
InChI Key: ULKCSVORYFKCRE-UHFFFAOYSA-N
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Description

o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate: is a synthetic thiocarbamate compound known for its antifungal properties. It is commonly used in various medicinal and industrial applications due to its effectiveness in inhibiting fungal growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate typically involves the reaction of 2-naphthol with thiophosgene to form a monosubstituted thiophosgene product. This intermediate is then reacted with N-methyl-1-naphthylamine to yield the desired thiocarbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbamate group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is used as a reagent in organic synthesis, particularly in the formation of other thiocarbamate derivatives .

Biology and Medicine: The compound is widely used as an antifungal agent in the treatment of skin infections such as athlete’s foot, jock itch, and ringworm. It works by inhibiting the growth of dermatophytes and other fungi .

Industry: In industrial applications, it is used in the formulation of antifungal creams, powders, and sprays. It is also employed in the preservation of materials susceptible to fungal contamination .

Mechanism of Action

The exact mechanism of action of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is not entirely understood. it is believed to inhibit squalene epoxidase, an enzyme crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .

Properties

CAS No.

1049-15-6

Molecular Formula

C22H17NOS

Molecular Weight

343.4 g/mol

IUPAC Name

O-naphthalen-2-yl N-methyl-N-naphthalen-1-ylcarbamothioate

InChI

InChI=1S/C22H17NOS/c1-23(21-12-6-10-17-8-4-5-11-20(17)21)22(25)24-19-14-13-16-7-2-3-9-18(16)15-19/h2-15H,1H3

InChI Key

ULKCSVORYFKCRE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)C(=S)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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